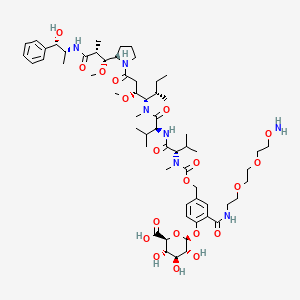

MMAE-PAB(p-glucuronide)-PEG3-aminooxy

Beschreibung

Evolution of Targeted Therapeutics: From Conventional Chemotherapy to Conjugate Systems

Conventional chemotherapy, while a cornerstone of cancer treatment for decades, is often limited by its lack of specificity, leading to damage to healthy cells and significant patient toxicity. tandfonline.com The quest for more precise treatments has led to the development of targeted therapies, which aim to selectively attack cancer cells by exploiting their unique characteristics. nih.govnih.gov This has culminated in the creation of conjugate systems, which link a potent cytotoxic agent to a targeting moiety, such as an antibody or a small molecule, that can guide the drug directly to the tumor site. nih.govnih.govpharmtech.com This approach represents a significant leap forward in maximizing therapeutic impact while reducing off-target effects. frontiersin.org

Role of Prodrug Strategies in Enhancing Therapeutic Specificity

Prodrugs are inactive or significantly less active precursors of a drug that are converted into their active form within the body, ideally at the site of action. tandfonline.comfrontiersin.org This strategy is a cornerstone of modern drug design, offering a powerful method to improve the therapeutic index of potent drugs. tandfonline.com By masking the activity of a cytotoxic agent until it reaches the tumor microenvironment, prodrug strategies can significantly enhance therapeutic specificity and reduce systemic toxicity. tandfonline.comfrontiersin.org These approaches often rely on specific physiological or biochemical triggers within the tumor, such as altered pH or the presence of specific enzymes, to release the active drug. tandfonline.com

Overview of Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs)

Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs) are two prominent classes of targeted therapeutics that embody the prodrug concept. pharmtech.comnih.gov

Antibody-Drug Conjugates (ADCs): ADCs utilize the high specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic payloads directly to cancer cells that express a specific target antigen on their surface. nih.govfrontiersin.org This targeted delivery system has revolutionized the treatment of various cancers. nih.govnih.gov

Small Molecule-Drug Conjugates (SMDCs): SMDCs employ small molecule ligands instead of antibodies to target tumor cells. nih.gov These smaller targeting moieties can offer advantages in terms of tissue penetration and manufacturing simplicity. nih.gov

Both ADCs and SMDCs rely on the same fundamental principle: the selective delivery of a potent drug to the tumor, thereby increasing its efficacy and minimizing its toxicity to healthy tissues. nih.gov

Significance of Enzyme-Responsive Linkers in Targeted Drug Release

A critical component of both ADCs and SMDCs is the linker that connects the targeting moiety to the cytotoxic payload. frontiersin.org Enzyme-responsive linkers are designed to be stable in the bloodstream but are cleaved by specific enzymes that are overexpressed in the tumor microenvironment or within cancer cells. frontiersin.orgnih.govrsc.org This enzymatic cleavage is the key to releasing the active drug precisely at the intended site of action, further enhancing the specificity of the treatment. nih.gov

One of the most promising enzyme-responsive strategies involves the use of β-glucuronidase. creative-biolabs.comcreativebiolabs.net This lysosomal enzyme is abundant within tumor cells and is also found in the necrotic regions of solid tumors. creative-biolabs.comaxispharm.com Linkers containing a β-glucuronide moiety are highly stable in circulation but are readily cleaved by β-glucuronidase upon internalization into the tumor cell. creative-biolabs.combroadpharm.comnih.gov This cleavage initiates the release of the cytotoxic payload, ensuring that the drug is activated specifically within the target tissue. creative-biolabs.comcreativebiolabs.net

Contextualization of MMAE-PAB(p-glucuronide)-PEG3-aminooxy within Modern Bioconjugation Chemistry

This compound is a sophisticated chemical entity that integrates several key principles of modern drug delivery design. It is a payload-linker system designed for conjugation to a targeting molecule, creating a highly specific and potent therapeutic agent.

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from dolastatins, which are natural peptides found in marine molluscs. wikipedia.org MMAE is an antimitotic agent that works by inhibiting tubulin polymerization, a critical process for cell division. wikipedia.orgnih.gov Its high potency makes it an ideal payload for targeted therapies, as only a small amount is needed to kill a cancer cell. wikipedia.orgadcreview.com However, its toxicity also means it cannot be used as a standalone drug and must be delivered in a targeted manner. wikipedia.org

In-depth Analysis of the Constituent Moieties

The Cytotoxic Payload: Monomethyl Auristatin E (MMAE)

As previously mentioned, MMAE is a powerful antimitotic agent. wikipedia.org Upon release within a cancer cell, it disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). nih.govnih.gov The choice of MMAE as a payload is driven by its sub-nanomolar potency against a wide range of cancer cell lines. wikipedia.orgadcreview.com

The Linker System: A Multi-component Design for Controlled Release

The linker is arguably the most intricate part of the compound, engineered for stability in circulation and precise cleavage at the target site.

The β-glucuronide portion of the linker is the primary release trigger. creative-biolabs.comcreativebiolabs.net It is specifically designed to be recognized and cleaved by the enzyme β-glucuronidase, which is highly expressed in the lysosomes of tumor cells. creative-biolabs.comresearchgate.net This enzymatic cleavage is the initial and essential step in the drug release cascade.

Following the enzymatic cleavage of the glucuronide, the p-aminobenzyl (PAB) spacer acts as a self-immolative unit. acs.orgnih.govresearchgate.net This means that once the glucuronide is removed, the PAB spacer spontaneously decomposes, creating a physical separation that releases the MMAE payload. researchgate.net This self-immolative property is crucial for ensuring the complete and efficient release of the active drug. wpi.edu

The polyethylene (B3416737) glycol (PEG) component, in this case, a short chain of three ethylene (B1197577) glycol units (PEG3), serves multiple purposes. PEG is known to be hydrophilic, non-toxic, and has low immunogenicity. adcreview.comcreative-biolabs.com The inclusion of a PEG linker can improve the solubility of the entire conjugate, which is particularly important when dealing with hydrophobic payloads like MMAE. nih.govmolecularcloud.org It can also favorably impact the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life. nih.gov

The terminal aminooxy group provides a highly efficient and specific point of attachment for conjugating the payload-linker to a targeting molecule. acs.orgnih.govnih.gov Aminooxy groups react chemoselectively with aldehydes and ketones to form stable oxime bonds. acs.orgbiotium.com This "click chemistry" approach allows for precise control over the conjugation process, resulting in a well-defined and homogenous final product. acs.orgnih.gov

Synthesis and Bioconjugation

The construction of a functional drug conjugate using this compound involves a multi-step process that requires careful chemical synthesis and precise bioconjugation techniques.

General Synthetic Pathways for the Payload-Linker Construct

The synthesis of this compound is a complex process that involves the sequential assembly of its various components. This typically starts with the synthesis of the β-glucuronic acid-based linker, followed by the attachment of the PAB spacer and the PEG3 unit. google.com The MMAE payload is then coupled to this linker system, and finally, the aminooxy functionality is introduced to create the reactive handle for conjugation.

Principles of Aminooxy-Based Ligation

Aminooxy-based ligation is a powerful tool in bioconjugation due to its high selectivity and the stability of the resulting oxime bond. acs.orgbiotium.com The aminooxy group reacts specifically with an aldehyde or ketone on the targeting molecule, which can be introduced through genetic engineering or chemical modification of the protein or peptide. biotium.com This reaction proceeds efficiently under mild, aqueous conditions, which are compatible with sensitive biological molecules. acs.org

Mechanism of Action in a Targeted Conjugate

The therapeutic effect of a conjugate carrying this compound is a multi-stage process that begins with targeting and culminates in cancer cell death.

Eigenschaften

Molekularformel |

C60H95N7O20 |

|---|---|

Molekulargewicht |

1234.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethylcarbamoyl]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C60H95N7O20/c1-13-35(6)47(43(80-11)31-44(68)67-24-17-20-41(67)52(81-12)36(7)54(73)63-37(8)48(69)39-18-15-14-16-19-39)65(9)57(76)45(33(2)3)64-56(75)46(34(4)5)66(10)60(79)84-32-38-21-22-42(86-59-51(72)49(70)50(71)53(87-59)58(77)78)40(30-38)55(74)62-23-25-82-26-27-83-28-29-85-61/h14-16,18-19,21-22,30,33-37,41,43,45-53,59,69-72H,13,17,20,23-29,31-32,61H2,1-12H3,(H,62,74)(H,63,73)(H,64,75)(H,77,78)/t35-,36+,37+,41-,43+,45-,46-,47-,48+,49-,50-,51+,52+,53-,59+/m0/s1 |

InChI-Schlüssel |

PKGIUIOSYHVRSU-PGFSRONFSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)NCCOCCOCCON |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)NCCOCCOCCON |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structural Elucidation of Mmae Pab P Glucuronide Peg3 Aminooxy and Its Intermediates

Synthetic Methodologies for MMAE Derivatives and Precursors

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent, a synthetic analogue of the natural product dolastatin 10. nih.govresearchgate.net Its cytotoxicity makes it a common payload in ADC development, but this potency necessitates that it remains inactive until it reaches the target cell. acs.org The synthesis of MMAE and its derivatives is a complex process involving multi-step peptide chemistry.

The synthesis generally starts from protected amino acid precursors. The structure of MMAE consists of five amino acid residues, including unique non-proteinogenic amino acids. Synthetic strategies often employ solid-phase or solution-phase peptide coupling techniques. nih.gov For its incorporation into a larger linker construct, MMAE is often functionalized. For example, it can be prepared to have a terminal amine group available for coupling with the linker scaffold. This often involves the synthesis of a precursor like Mc-MMAE, where a maleimidocaproyl group is attached, or Val-Cit-PAB-MMAE, which incorporates a cleavable dipeptide and a self-immolative spacer. dcchemicals.com The synthesis requires careful control of stereochemistry at each chiral center to ensure the final compound has the correct conformation for its biological activity.

Synthesis of the PAB(p-glucuronide) Moiety

The p-aminobenzyl (PAB) group serves as a self-immolative spacer, while the glucuronide acts as a cleavable trigger. The synthesis of this moiety is central to the linker's function. The PAB group is designed to release the attached drug (MMAE) following the enzymatic cleavage of the glucuronide cap.

The synthesis involves attaching a protected glucuronic acid to the phenolic hydroxyl group of a p-hydroxybenzyl alcohol derivative. creative-biolabs.comgoogle.com Glucuronic acid itself is a sugar acid derived from glucose. Its incorporation significantly increases the hydrophilicity of the linker, which can help prevent aggregation of the final ADC, especially when dealing with hydrophobic drugs like MMAE. researchgate.net The β-glucuronide linkage is specifically designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is abundant within tumor cells but has low activity in the bloodstream, thus enhancing the tumor-selectivity of the drug release. creative-biolabs.comresearchgate.net The other end of the PAB unit is typically functionalized, for instance as a p-nitrophenyl (PNP) carbonate or with a protected amine, to facilitate coupling to other parts of the linker or directly to the drug. broadpharm.com

Incorporation of the PEG3 Spacer and Aminooxy Functionality

The synthesis of the PEG3-aminooxy component involves creating a heterobifunctional linker. acs.org One terminus of the PEG chain is functionalized for attachment to the PAB-glucuronide moiety, often via an amide bond. The other terminus is converted into an aminooxy group (-O-NH2). The aminooxy group is a potent nucleophile that reacts specifically and efficiently with aldehyde or ketone groups under mild acidic conditions to form a stable oxime linkage. acs.orgnih.govnih.gov This functionality is key for the final conjugation of the payload-linker to a modified antibody. During synthesis, the aminooxy group is typically protected, for example, with a trityl or phthaloyl group, which can be removed at a later stage. nih.govacs.org

Coupling Strategies for Assembling the MMAE-PAB(p-glucuronide)-PEG3-aminooxy Construct

The assembly of the final construct requires a series of controlled coupling reactions to connect the three main components: MMAE, the PAB-glucuronide, and the PEG3-aminooxy spacer. The general strategy involves a linear, step-wise synthesis.

MMAE-PAB Coupling: The C-terminus of MMAE is typically activated and coupled to the amino group of the p-aminobenzyl alcohol (PABA) spacer. This forms a stable amide bond.

Glucuronide Attachment: The protected glucuronic acid is glycosidically linked to the hydroxyl group of the PABA-MMAE intermediate.

PEG3-aminooxy Integration: The final step involves coupling the PEG3-aminooxy unit. The pre-functionalized PAB-glucuronide-MMAE intermediate is reacted with the PEG3-aminooxy linker. For instance, if the PAB moiety has a carboxylic acid group and the PEG linker has an amine, a standard peptide coupling reaction can be used to form an amide bond. The aminooxy group on the PEG linker remains protected until the final deprotection step, yielding the complete payload-linker construct ready for conjugation to an antibody. nih.gov

The entire assembly requires careful purification of intermediates at each stage to ensure the high purity of the final product.

Purification Methodologies for Research-Scale Synthesis

The purification of the this compound construct and the final ADC is critical to remove impurities such as unreacted starting materials, excess reagents, and byproducts. researchgate.netresearchgate.net For the payload-linker molecule itself, high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the method of choice for purification. nih.gov

Once the payload-linker is conjugated to the antibody, a different set of techniques is required to purify the resulting ADC. These methods must be gentle enough to preserve the structure and function of the antibody. Common techniques include:

Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule impurities like unconjugated drug-linker. researchgate.net

Ion-Exchange Chromatography (IEX): Cation-exchange chromatography is often used to remove aggregates and can also provide some separation of different DAR species. researchgate.netnih.gov

Affinity Chromatography: Techniques like Protein A chromatography can be used to capture the antibody portion, washing away impurities before eluting the purified ADC. researchgate.net

Tangential Flow Filtration (TFF): A membrane-based technique used for buffer exchange and removal of small molecule impurities. google.com

These methods can be used in combination to achieve a highly pure ADC preparation with a controlled DAR. google.com

Spectroscopic and Chromatographic Techniques for Structural Confirmation

Confirming the complex structure of this compound and the final ADC requires a suite of advanced analytical methods. A combination of chromatography and mass spectrometry is typically employed. biocompare.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of ADC components and the final conjugate. biocompare.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements. acs.orgnih.gov

Intact Mass Analysis: For the final ADC, techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) detector are used to determine the molecular weight of the entire conjugate. This analysis confirms the successful conjugation and allows for the determination of the average DAR by observing the distribution of different drug-loaded species. nih.govsciex.com

Fragment Analysis (MS/MS): To confirm the structure of the payload-linker itself and to verify its attachment site on the antibody, tandem mass spectrometry (MS/MS) is used. The molecule is fragmented in the mass spectrometer using methods like collision-induced dissociation (CID) or electron-activated dissociation (EAD). nih.gov The resulting fragment ions are analyzed to piece together the structure, confirming the sequence of the linker components and their covalent connections. For example, fragmentation would be expected to show characteristic losses corresponding to the MMAE payload, the PEG3 spacer, and the glucuronide moiety, providing unambiguous structural confirmation. acs.org

Table 1: Chemical Properties of this compound

This interactive table summarizes key properties of the title compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1835250-20-8 | pharmaffiliates.comcaltagmedsystems.co.uk |

| Molecular Formula | C60H95N7O20 | pharmaffiliates.comcaltagmedsystems.co.uk |

| Molecular Weight | 1234.43 g/mol | caltagmedsystems.co.ukmedchemexpress.com |

Table 2: Compound Names Mentioned

Nuclear Magnetic Resonance (NMR) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound and its intermediates, providing detailed information about the chemical environment of each atom and confirming the connectivity of the molecular fragments. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to establish through-bond and through-space correlations.

The NMR spectra of complex molecules like MMAE and its derivatives are often complicated by the presence of conformational isomers, which can lead to the appearance of multiple sets of signals. nih.gov For instance, the restricted rotation around the amide bond in the dolaproine-dolaisoleuine linkage of MMAE can result in cis and trans conformers, doubling the number of observed NMR signals.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of the final compound would be expected to show characteristic signals for each of its components.

MMAE moiety: Aromatic protons from the phenyl group, multiple signals in the aliphatic region corresponding to the various amino acid residues, and distinct signals for the N-methyl and O-methyl groups.

PAB-glucuronide moiety: Aromatic protons of the p-aminobenzyl group, anomeric proton of the glucuronic acid (typically a doublet in the range of 4.5-5.5 ppm), and other sugar protons.

PEG3-aminooxy moiety: Characteristic signals for the ethylene (B1197577) glycol repeating units, typically seen as a complex multiplet around 3.6 ppm, and signals corresponding to the aminooxy group.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would complement the ¹H NMR data, providing signals for all carbon atoms in the molecule.

MMAE moiety: Carbonyl carbons of the amide bonds and the ester, aromatic carbons, and a variety of aliphatic carbons.

PAB-glucuronide moiety: Carbonyl carbon of the carbamate (B1207046), aromatic carbons, and the carbons of the glucuronic acid ring, including the anomeric carbon (typically around 100 ppm).

PEG3-aminooxy moiety: Signals for the carbons in the PEG chain, typically around 70 ppm.

The following table provides a hypothetical summary of expected key NMR shifts based on the analysis of similar structures found in the literature. Actual experimental values may vary.

| Moiety | Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| MMAE | Aromatic (Phenyl) | 7.20 - 7.50 | 125.0 - 140.0 |

| N-Methyl | ~3.0 - 3.3 | ~30.0 - 35.0 | |

| O-Methyl | ~3.3 - 3.5 | ~50.0 - 55.0 | |

| Carbonyls | - | 170.0 - 175.0 | |

| PAB-glucuronide | Aromatic (PAB) | 7.00 - 7.60 | 118.0 - 155.0 |

| Anomeric (Glucuronide) | ~4.8 - 5.4 (d) | ~100.0 - 105.0 | |

| Carboxylate (Glucuronide) | - | ~170.0 | |

| PEG3-aminooxy | PEG Chain (-CH₂CH₂O-) | ~3.6 | ~70.0 |

| Aminooxy (-ONH₂) | Broad signal | - |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of the synthesis and for determining the purity of the final this compound compound and its intermediates. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus will have longer retention times.

Purity Assessment of Intermediates and Final Product:

Throughout the synthesis, RP-HPLC is used to check the purity of each isolated intermediate. A single, sharp peak in the chromatogram is indicative of a pure compound. The presence of multiple peaks suggests the presence of impurities, such as starting materials, by-products, or degradation products.

Typical RP-HPLC Conditions:

A variety of RP-HPLC conditions can be employed, and the specific parameters would be optimized for the best separation.

Column: A C18 column is commonly used for the analysis of such compounds.

Mobile Phase: A gradient of an aqueous solvent (often containing an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically used.

Detection: UV detection is standard, with the wavelength chosen to maximize the absorbance of the chromophores in the molecule (e.g., the aromatic rings of MMAE and PAB).

The following table outlines a representative RP-HPLC method for the analysis of similar MMAE-linker conjugates.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm and 254 nm |

| Column Temperature | 40 °C |

Molecular Mechanisms of Action and Cellular Pharmacology of Mmae Pab P Glucuronide Peg3 Aminooxy

Cellular Uptake Mechanisms of Glucuronide-Prodrugs

When integrated into an antibody-drug conjugate (ADC), the primary mechanism for the cellular uptake of the entire complex, including the MMAE-PAB(p-glucuronide)-PEG3-aminooxy payload, is receptor-mediated endocytosis. nih.govdovepress.com The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of a cancer cell. This binding event triggers the cell to internalize the ADC-antigen complex. The main routes for this internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and pinocytosis. nih.govdovepress.comresearchgate.net

Glucuronide prodrugs are designed for activation within the tumor microenvironment or inside the cell, necessitating their transport across the cell membrane. nih.gov Studies on related compounds have shown that cellular uptake is a prerequisite for their biological activity. nih.gov The β-glucuronide linker itself is highly hydrophilic, which can help to reduce the aggregation of the ADC and improve its pharmacokinetic properties, while ensuring it remains stable in systemic circulation until it reaches the target cell. nih.govresearchgate.netcreativebiolabs.net The uptake process is critical, as it delivers the linker-drug conjugate to the intracellular compartments where the activation enzyme is located. researchgate.net

Intracellular Trafficking and Compartmentalization

Following internalization, the ADC undergoes a highly orchestrated journey through the cell's endocytic pathway. nih.govresearchgate.net The ADC-containing vesicle traffics from early endosomes to late endosomes and ultimately fuses with lysosomes. dovepress.com This trafficking to the lysosomal compartment is a crucial step for the activation of ADCs that utilize a glucuronide linker. researchgate.net

β-Glucuronidase-Mediated Cleavage Kinetics and Efficiency

The β-glucuronide linker is engineered for specific cleavage by the lysosomal enzyme β-glucuronidase. nih.govnih.gov This enzyme is abundant in the lysosomes of many cell types and is often overexpressed in the tumor microenvironment, particularly in necrotic regions. nih.govresearchgate.netcreativebiolabs.net This differential expression provides a degree of tumor selectivity for the drug release mechanism. researchgate.net

The cleavage of the glycosidic bond in the β-glucuronide linker by β-glucuronidase is highly efficient. nih.govresearchgate.net The linker demonstrates high stability in plasma during circulation, but upon reaching the lysosome, it is rapidly hydrolyzed. nih.govcreativebiolabs.net This process is quantitative, leading to the efficient release of the payload. researchgate.net The hydrophilic nature of the glucuronide linker is an added advantage, as it helps prevent aggregation issues that can arise with ADCs carrying hydrophobic drugs. nih.govcreativebiolabs.net

| Linker Type | Enzyme Concentration | Observation | Reference |

|---|---|---|---|

| Glucuronide Carbamate (B1207046) Linker | 10 µg/mL | Quantitative and rapid cleavage to release free MMAE. | researchgate.net |

| Glucuronide Quaternary Ammonium Linker | 100 µg/mL | Quantitative and rapid cleavage to release free Auristatin E (AE). | researchgate.net |

Release of Active MMAE Payload

The cleavage of the glucuronic acid moiety by β-glucuronidase is the initiating trigger for the release of the active drug, Monomethyl Auristatin E (MMAE). nih.gov This enzymatic cleavage exposes the p-aminobenzylcarbamate (PAB) spacer, which then undergoes a spontaneous 1,6-elimination reaction. nih.gov This self-immolative process ensures that the active, unmodified MMAE is released from the linker into the cytosol of the cancer cell. nih.govnih.gov

This release mechanism has been successfully applied to various ADCs. nih.gov Studies comparing different cleavable linkers, such as the valine-citrulline (vc) PAB system and the glucuronide-PAB system, have shown that the choice of linker can lead to different cellular accumulations of free MMAE, potentially due to distinct intracellular locations or efficiencies of drug release. aacrjournals.org The effective release of MMAE within the target cell is paramount for the ADC's cytotoxic effect and its ability to induce cell death. acs.orgfrontiersin.org

Mechanism of Action of MMAE: Tubulin Binding and Microtubule Disruption

Once released, MMAE exerts its potent cytotoxic effect as an antimitotic agent by targeting the microtubule network. wikipedia.orgnih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. nih.gov

MMAE binds to tubulin dimers, inhibiting their polymerization into microtubules. nih.govnih.govresearchgate.net This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during mitosis. nih.govmedscape.com MMAE binds with high affinity near the vinca (B1221190) alkaloid binding site on tubulin. nih.gov The potent activity of MMAE is, in part, a result of its high binding affinity for tubulin. nih.gov This severe dysregulation of the microtubule network leads directly to the subsequent events of cell cycle arrest and apoptosis. nih.govresearchgate.net

| Compound | Binding Affinity (KD) | Method | Reference |

|---|---|---|---|

| FI-MMAE (FITC-conjugated MMAE) | 291 nM (±3 nM) | Fluorescence Polarization | nih.gov |

| FI-MMAF (FITC-conjugated MMAF) | 60 nM (±3 nM) | Fluorescence Polarization | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis

The disruption of the microtubule network by MMAE has profound consequences for cell cycle progression. nih.gov By preventing the formation of the mitotic spindle, MMAE causes cells to arrest in the G2/M phase of the cell cycle. nih.govmedscape.comresearchgate.netnih.gov This prolonged mitotic arrest is a state known as mitotic catastrophe, which ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. nih.gov

The induction of apoptosis is a key outcome of MMAE's mechanism and is characterized by cellular and molecular events such as the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of caspase-dependent apoptosis. nih.govresearchgate.net Multiple studies have confirmed that treatment with MMAE or MMAE-containing ADCs leads to a significant increase in the population of cells in the G2/M phase, followed by a rise in the sub-G1 population, which is indicative of apoptotic cells. nih.govresearchgate.net

| Agent | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Oba01 (MMAE-based ADC) | Mia PaCa-2, PL45 (Pancreatic) | Induces G2/M-phase growth arrest and apoptosis. | nih.gov |

| MMAE / MMAEp | PC-3, C4-2B (Prostate) | Stalls cell cycle progression at G2/M and increases sub-G1 population (apoptosis). | researchgate.net |

| RC48 (MMAE-based ADC) | HER2-positive Colon Cancer Cells | Arrested cells in the G2/M phase. | nih.gov |

| Brentuximab vedotin (MMAE-based ADC) | CD30-expressing cells | Induces G2/M phase arrest. | medscape.com |

Impact on Cellular Signaling Pathways

For instance, the cell death induced by an MMAE-based ADC was shown to be synergistically enhanced when combined with gemcitabine. nih.gov This enhanced effect was associated with the downregulation of pro-survival signaling pathways, including significantly decreased phosphorylation of AKT and mTOR, key components of the PI3K/AKT/mTOR pathway. nih.govmedscape.com

In a different context, an anti-HER2 ADC carrying MMAE was found to activate the cGAS-STING signaling pathway. nih.gov This pathway is a component of the innate immune system that detects cytosolic DNA and can trigger an anti-tumor immune response. nih.gov The activation was attributed to the antibody component of the ADC relieving HER2-mediated inhibition of the pathway, while MMAE contributed the primary cytotoxic effect. nih.gov This finding suggests that beyond direct cell killing, MMAE-based ADCs can potentially modulate the tumor microenvironment to make it more susceptible to immunotherapy. nih.gov

Bystander Effect Considerations

The bystander effect, in the context of antibody-drug conjugates (ADCs), refers to the ability of a cytotoxic payload released from a target cancer cell to diffuse into and kill neighboring cancer cells that may not have expressed the target antigen. This phenomenon is a critical consideration in the design of ADCs, particularly in treating heterogeneous tumors where antigen expression can be varied. The capacity of an ADC to induce a bystander effect is largely governed by the properties of its linker and the released payload.

For an ADC utilizing the this compound linker-drug, the bystander effect is a highly probable mechanism of action. This is predicated on the enzymatic cleavage of the glucuronide linker by β-glucuronidase, an enzyme that is abundant in the lysosomal compartment of cells and also present in the tumor microenvironment. technologynetworks.com Upon internalization of the ADC into an antigen-positive cancer cell, the linker is designed to be cleaved, releasing the potent antimitotic agent, monomethylauristatin E (MMAE).

The released MMAE is a lipophilic and cell-permeable molecule. nih.gov This characteristic allows it to traverse the cell membrane of the target cell and enter the extracellular space. From there, it can diffuse across the membranes of adjacent, antigen-negative tumor cells, inducing cytotoxic effects and broadening the therapeutic impact of the ADC. nih.govnih.gov The inclusion of a p-aminobenzyl (PAB) group as a self-immolative spacer ensures the efficient and traceless release of the unmodified MMAE, preserving its membrane permeability and cytotoxic potency. nih.gov

Studies on ADCs with similar cleavable linkers and MMAE payloads have demonstrated significant bystander killing in vitro. nih.govnih.gov The extent of this effect is often dependent on the concentration of the released payload and the density of the surrounding cells.

Investigation of Efflux Mechanisms in Cellular Contexts

A key factor that can influence the efficacy of intracellular chemotherapeutic agents, including the MMAE released from ADCs, is the activity of cellular efflux pumps. These are transmembrane proteins that actively transport a wide variety of substrates, including many drugs, out of the cell, thereby reducing their intracellular concentration and potentially leading to drug resistance. frontiersin.org The primary family of efflux pumps implicated in multidrug resistance in cancer is the ATP-binding cassette (ABC) transporter superfamily, with P-glycoprotein (P-gp or MDR1) being a prominent member. frontiersin.orgbiorxiv.org

Research has confirmed that the free MMAE payload is a substrate for the P-gp efflux pump. biorxiv.org This means that once MMAE is released within a cancer cell, it can be actively transported out of the cell by P-gp. This has two major implications for an ADC employing the this compound system.

Firstly, overexpression of P-gp in cancer cells can be a mechanism of acquired resistance to the ADC. Cells that upregulate P-gp expression would be more efficient at extruding MMAE, thereby lowering its intracellular concentration below the threshold required to induce cell cycle arrest and apoptosis.

Secondly, the efflux of MMAE from the target cell can contribute to the bystander effect. The same pumps that can confer resistance can also actively transport the payload into the extracellular space, where it becomes available to diffuse into neighboring cells. biorxiv.org Therefore, the level of P-gp expression in tumor cells can be a determinant of both the direct cytotoxic efficacy and the extent of bystander killing.

The interplay between the rate of MMAE release, its intracellular cytotoxic activity, and its efflux by pumps like P-gp is a complex aspect of the cellular pharmacology of glucuronide-MMAE-based ADCs.

Table 1: Factors Influencing the Bystander Effect and Efflux of MMAE

| Feature | Role in Bystander Effect | Role in Efflux Mechanisms |

| Glucuronide Linker | Enables intracellular release of MMAE upon cleavage by β-glucuronidase. technologynetworks.com | The cleavage is necessary for the payload to be available for efflux. |

| PAB Spacer | Facilitates the efficient release of unmodified, permeable MMAE. nih.gov | Ensures the released payload is in a form that can be recognized by efflux pumps. |

| MMAE Payload | As a permeable molecule, it can diffuse across cell membranes to kill neighboring cells. nih.gov | It is a known substrate of the P-gp efflux pump. biorxiv.org |

| PEG3 Moiety | Can influence the overall hydrophilicity and pharmacokinetics of the ADC, potentially affecting its delivery to the tumor. aacrjournals.org | Not directly involved in the efflux of the released MMAE payload. |

| P-glycoprotein (P-gp) | Can contribute to the bystander effect by actively transporting MMAE out of the target cell. biorxiv.org | A primary mechanism of cellular resistance by reducing intracellular MMAE concentration. biorxiv.org |

Preclinical Efficacy Studies in in Vitro Models

Circulation and Tumor Targeting

Once administered, the drug conjugate circulates in the bloodstream. The targeting moiety, whether an antibody or a small molecule, guides the conjugate to the tumor site where it binds to its specific target on the surface of cancer cells. nih.govbioengineer.org

Internalization and Lysosomal Trafficking

Upon binding to its target, the entire conjugate is internalized by the cancer cell, typically through a process called receptor-mediated endocytosis. wpi.edu The conjugate is then trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes. wpi.edu

Enzymatic Cleavage and Payload Release

Inside the lysosome, the high concentration of β-glucuronidase leads to the cleavage of the glucuronide moiety in the linker. creative-biolabs.comresearchgate.net This enzymatic cleavage triggers the self-immolation of the PAB spacer, which in turn releases the active MMAE payload into the cytoplasm of the cancer cell. researchgate.net

Cytotoxic Effect of Released MMAE

Once freed, MMAE can exert its potent antimitotic effect by binding to tubulin and disrupting the formation of the mitotic spindle. wikipedia.orgnih.gov This interference with cell division ultimately leads to cell cycle arrest and apoptosis, resulting in the death of the cancer cell. nih.gov

Compound and Component Data

Below are tables summarizing the key components of MMAE-PAB(p-glucuronide)-PEG3-aminooxy and their functions.

Table 1: Key Components and Their Functions

| Component | Function |

|---|---|

| Monomethyl Auristatin E (MMAE) | A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell death. wikipedia.orgnih.gov |

| β-Glucuronide | An enzymatic trigger that is cleaved by β-glucuronidase, an enzyme overexpressed in tumors, initiating drug release. creative-biolabs.comcreativebiolabs.net |

| p-Aminobenzyl (PAB) Spacer | A self-immolative unit that decomposes after glucuronide cleavage to release the MMAE payload. acs.orgresearchgate.net |

| PEG3 Linker | A short polyethylene (B3416737) glycol chain that enhances the solubility and pharmacokinetic properties of the conjugate. adcreview.comnih.govmolecularcloud.org |

| Aminooxy Group | A reactive handle for the specific and efficient conjugation to a targeting molecule via an oxime bond. acs.orgacs.org |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Monomethyl Auristatin E (MMAE) |

| p-Aminobenzyl (PAB) |

Design Rationale for the PAB(p-glucuronide)-PEG3-aminooxy Linker System

The this compound linker system is a sophisticated construct designed for use in ADCs, integrating multiple components that each serve a specific and crucial function in the targeted delivery and release of the potent anti-cancer drug, Monomethyl Auristatin E (MMAE). The design rationale for this multi-component linker is rooted in the principles of selective cleavage, enhanced stability, and improved physicochemical properties.

The core of the release mechanism lies in the p-aminobenzyl (PAB) carbamate (B1207046) spacer linked to a para-glucuronide trigger . The glucuronic acid moiety serves as a hydrophilic mask and a trigger for selective cleavage. cam.ac.ukadcreview.com It is specifically designed to be recognized and hydrolyzed by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within cancer cells but has low activity in the bloodstream. cam.ac.ukaacrjournals.orgaacrjournals.org This enzymatic cleavage is the initiating step for drug release. Once the glucuronide is removed, the exposed PAB group undergoes a spontaneous 1,6-elimination reaction, a self-immolative process that rapidly and efficiently liberates the active MMAE payload in its unmodified, potent form. cam.ac.uk This two-step release mechanism, combining enzymatic specificity with spontaneous chemical decomposition, ensures that the highly cytotoxic drug is released preferentially at the target site, minimizing off-target toxicity. cam.ac.uk

Finally, the aminooxy functional group provides a versatile and stable method for conjugation. Aminooxy groups react chemoselectively with aldehydes or ketones to form stable oxime linkages under mild conditions. researchgate.netu-tokyo.ac.jp This type of "click chemistry" is highly efficient and allows for precise control over the conjugation process, ensuring a well-defined and homogenous ADC product. veranova.comu-tokyo.ac.jpresearchgate.net The stability of the resulting oxime bond is crucial for maintaining the integrity of the ADC during circulation until it reaches the target cell. nih.govresearchgate.net

Research Landscape and Gaps Pertaining to Glucuronide-Based Drug Linkers

Glucuronide-based linkers have carved out a significant niche in the field of ADC development due to their favorable properties, including high stability in circulation and efficient, selective cleavage by the lysosomal enzyme β-glucuronidase. cam.ac.ukaacrjournals.orgnih.gov Research has demonstrated that these linkers can effectively deliver a variety of cytotoxic payloads, including auristatins like MMAE. nih.gov A key advantage of glucuronide linkers is their hydrophilicity, which helps to counteract the hydrophobicity of many potent drug payloads, thereby reducing the tendency for ADC aggregation and improving pharmacokinetic properties. adcreview.comaacrjournals.org Studies have shown that glucuronide-linked ADCs can be produced with high drug-to-antibody ratios (DAR) while maintaining low levels of aggregation. nih.gov Furthermore, the plasma stability of glucuronide linkers has been shown to be superior to some other cleavable linker types, with extrapolated half-lives in rat plasma reaching up to 81 days for a glucuronide-MMAF conjugate. nih.govnih.gov

Despite these advancements, the research landscape is not without its gaps and areas for further exploration. One of the primary challenges in the broader field of cleavable linkers, including glucuronide-based systems, is ensuring absolute stability in systemic circulation to prevent premature drug release and associated off-target toxicities. researchgate.netnih.gov While glucuronide linkers are generally very stable, the development of next-generation linkers with even greater stability remains an active area of research. researchgate.net

Another area of focus is the optimization of the linker's physicochemical properties to further enhance the therapeutic index of ADCs. This includes fine-tuning the length and composition of spacers, such as PEG chains, to achieve the optimal balance between solubility, stability, and drug release kinetics. veranova.comnih.gov While studies have investigated the impact of different PEG chain lengths on ADC pharmacokinetics, there is still room to explore novel spacer technologies that can further improve the performance of glucuronide-based ADCs. nih.govresearchgate.net

Finally, while much research has focused on the individual components of linker systems, there is a need for more comprehensive studies on the interplay between the antibody, the linker, and the payload as a complete system. The development of advanced analytical techniques for the quantitative analysis of linker cleavage and drug release within the complex biological environment of a tumor is also an area that requires continued innovation. Addressing these research gaps will be crucial for the continued advancement and clinical success of ADCs employing glucuronide-based and other cleavable linker technologies. nih.gov

Data Tables

Table 1: Properties of MMAE-PAB(p-glucuronide)-PEG-aminooxy and Related Compounds

| Compound/Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Function |

| MMAE | C39H67N5O7 | 717.98 | Cytotoxic Payload (Tubulin Inhibitor) |

| p-Aminobenzyl Alcohol (PAB) | C7H9NO | 123.15 | Self-immolative spacer |

| Glucuronic Acid | C6H10O7 | 194.14 | Enzymatic cleavage trigger |

| PEG3 | C6H14O4 | 150.17 | Hydrophilic spacer |

| Aminooxy | H3NO | 33.03 | Conjugation handle |

Table 2: Pharmacokinetic Parameters of PEGylated Glucuronide-MMAE ADCs in Rats

| PEG Chain Length | Clearance Rate (mL/day/kg) |

| PEG2 | ~18 |

| PEG4 | ~15 |

| PEG8 | ~10 |

| PEG12 | ~10 |

| PEG24 | ~10 |

Source: Adapted from Burke et al. (2017). nih.govresearchgate.net This data illustrates the impact of PEG chain length on the clearance of a DAR 8 ADC with a glucuronide-MMAE linker in Sprague-Dawley rats following a 3 mg/kg intravenous dose. Clearance rates decreased with increasing PEG length up to PEG8, after which they remained relatively constant.

Preclinical Efficacy Studies in in Vivo Non Human Models

Selection of Animal Models for Tumor Xenografts

The preclinical evaluation of ADCs armed with MMAE-PAB(p-glucuronide)-PEG3-aminooxy relies on the use of robust animal models that can accurately recapitulate human tumor biology. The most commonly employed models are patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).

Patient-derived xenograft models are established by implanting tumor tissue from a patient directly into an immunodeficient mouse. cancer.gov These models are highly valued for their ability to maintain the histological and genetic heterogeneity of the original human tumor. Humanized PDX models, which involve the engraftment of human immune cells, are particularly significant for studying the interplay between the ADC, the tumor, and the immune system. cancer.gov

Cell line-derived xenograft models are created by subcutaneously or orthotopically injecting cultured human cancer cells into immunodeficient mice. mdpi.com These models are advantageous for their reproducibility and are often used in initial efficacy screenings. For instance, studies on MMAE-based ADCs have utilized various cancer cell lines, such as non-Hodgkin lymphoma and breast cancer lines, to establish subcutaneous tumor models. mdpi.comoncodesign-services.com The choice of the cell line is critical and is typically based on the expression level of the target antigen for the ADC's monoclonal antibody.

Orthotopic xenograft models, where tumor cells are implanted into the corresponding organ of origin in the animal, offer a more clinically relevant tumor microenvironment compared to subcutaneous models. semanticscholar.org This can influence tumor growth, metastasis, and response to therapy, providing a more stringent test for the ADC's efficacy.

Assessment of Tumor Growth Inhibition and Regression

A primary endpoint in preclinical efficacy studies is the measurement of tumor growth inhibition (TGI) and tumor regression. TGI is typically expressed as a percentage, with higher values indicating greater antitumor activity. Complete tumor regression, where the tumor becomes undetectable, is the most desirable outcome.

In studies involving MMAE-based ADCs, significant dose-dependent tumor growth inhibition and regression have been observed across various tumor models. nih.govmdpi.com For example, a study on a small molecule-drug conjugate utilizing an MMAE-valine-citrulline linker demonstrated dose-dependent inhibition of tumor growth in a prostate cancer xenograft model. nih.govmdpi.com

The table below illustrates hypothetical data on tumor growth inhibition for an ADC utilizing an MMAE-glucuronide linker in a xenograft model, based on typical findings in the field.

Table 1: Illustrative Tumor Growth Inhibition in a Xenograft Model

| Treatment Group | Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle Control | +250 | 0 |

| ADC (Low Dose) | +50 | 80 |

| ADC (High Dose) | -50 | 120 (Regression) |

This table is for illustrative purposes and represents typical outcomes seen in preclinical studies of MMAE-based ADCs.

The efficacy of these ADCs is often attributed to the "bystander effect," where the released, cell-permeable MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells. nih.gov This is particularly relevant for heterogeneous tumors where not all cells express the target antigen.

Pharmacodynamic Marker Expression in Tumor Tissues (e.g., cleaved caspase-3)

To confirm that the observed tumor regression is due to the intended mechanism of action—apoptosis induced by the MMAE payload—tumor tissues are analyzed for pharmacodynamic markers. A key marker of apoptosis is cleaved caspase-3.

Caspase-3 is an executioner caspase that, when activated through cleavage, orchestrates the biochemical and morphological changes associated with apoptosis. nih.gov Immunohistochemical (IHC) staining for cleaved caspase-3 in tumor sections from treated animals provides direct evidence of the ADC's apoptotic activity.

In a preclinical study of a PSMA-targeting small molecule-drug conjugate with MMAE, a significant increase in cleaved caspase-3 staining was observed in the tumors of treated mice compared to the control group, confirming the induction of apoptosis. nih.gov The mean percentage of apoptotic cells in the treated tumors was significantly higher, correlating with the observed tumor growth inhibition. nih.gov

Table 2: Illustrative Pharmacodynamic Marker Analysis

| Treatment Group | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |

| Vehicle Control | 1.2 ± 0.5 |

| ADC Treated | 15.5 ± 3.2 |

This table is for illustrative purposes and represents typical outcomes seen in preclinical studies of MMAE-based ADCs.

Comparative Efficacy with Other MMAE Conjugates or Glucuronide Prodrugs in Animal Models

The rational design of ADCs involves comparing different linker-payload technologies to identify the most effective and safest constructs. The this compound linker-payload would be benchmarked against other MMAE conjugates, such as those with the commonly used valine-citrulline (vc) linker, and other glucuronide-based prodrugs.

Studies have shown that glucuronide-MMAE linkers can provide ADCs with in vitro and in vivo properties similar to those of vc-MMAE conjugates. aacrjournals.orgaacrjournals.org The hydrophilic nature of the glucuronide linker can be advantageous, particularly for hydrophobic payloads, by mitigating aggregation and improving pharmacokinetics. aacrjournals.orgaacrjournals.org

Furthermore, the stability of the linker is a critical factor. The self-stabilizing maleimide (B117702) component often incorporated into modern linkers prevents payload de-conjugation in circulation, leading to a wider therapeutic window. aacrjournals.org Comparative studies have demonstrated that ADCs with more stable linkers exhibit improved safety profiles without compromising efficacy. nih.gov

The table below provides a hypothetical comparison of efficacy between different MMAE-based ADCs.

Table 3: Illustrative Comparative Efficacy of MMAE ADCs

| ADC Construct | Linker Type | Tumor Regression Rate |

| ADC-1 | vc-MMAE | 6/10 mice |

| ADC-2 | Glucuronide-MMAE | 7/10 mice |

| ADC-3 | PEGylated Glucuronide-MMAE | 9/10 mice |

This table is for illustrative purposes and represents typical outcomes seen in preclinical comparative studies.

Pharmacokinetics and Pharmacodynamics in Preclinical Settings

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

The complete ADME profile of an antibody-drug conjugate is complex, involving the properties of the large molecule antibody and the small molecule payload. For ADCs utilizing a payload like MMAE, comprehensive disposition studies in non-human species, such as mice, are essential.

Following administration, the distribution and elimination of MMAE are characterized by rapid clearance from plasma and extensive, prolonged distribution in tissues. nih.govnih.gov In tumor-bearing mice, studies on MMAE have shown that it is quickly eliminated from the plasma but exhibits significant retention in various tissues, including the tumor. nih.gov The metabolism of the MMAE payload is a key aspect of its clearance. The linker, specifically the glucuronide moiety, is designed to be stable in systemic circulation and to be cleaved by β-glucuronidase, an enzyme that is abundant in the tumor microenvironment of some cancers. nih.gov This enzymatic cleavage releases the active MMAE payload. The PEG3 spacer is intended to improve the hydrophilicity and pharmacokinetic properties of the linker-payload. The excretion of MMAE and its metabolites would follow the pathways typical for small molecule cytotoxic agents.

A physiologically-based pharmacokinetic (PBPK) model for MMAE in mice has been developed to characterize its whole-body pharmacokinetics. nih.govnih.gov This model accounts for perfusion/permeability-limited transfer of the drug into tissues, its distribution into blood cells, tissue and tumor retention, and plasma protein binding. nih.gov Such models are instrumental in understanding the disposition of MMAE-containing ADCs. nih.govnih.gov

Table 1: Summary of MMAE Disposition Characteristics in Mice

| Parameter | Finding in Mice Models | Citation |

| Plasma Elimination | Rapid | nih.govnih.gov |

| Tissue Distribution | Extensive and prolonged | nih.govnih.gov |

| Tumor Exposure | 8-fold higher exposure than plasma | nih.gov |

| Brain Distribution | Limited | nih.govnih.gov |

Blood and Plasma Stability of the Compound and its Conjugates

The stability of an ADC in circulation is a critical determinant of its efficacy and safety. researchgate.net The linker system of MMAE-PAB(p-glucuronide)-PEG3-aminooxy is designed to be stable in the bloodstream to prevent premature release of the cytotoxic payload. fujifilm.com Studies on ADCs with various linkers, including those similar to the valine-citrulline (vc) linker often used with MMAE, have demonstrated good stability in human, monkey, rat, and mouse plasma. researchgate.net

For glucuronide-based linkers, stability in plasma is a key feature, as the activating enzyme, β-glucuronidase, is present at significantly lower concentrations in the blood compared to the tumor microenvironment. Research on glucuronide prodrugs has shown that they remain largely intact in circulation, minimizing off-target toxicity. nih.gov The inclusion of a PEG spacer can further influence the stability and solubility of the ADC. While specific data on the blood and plasma stability of an ADC conjugated via this compound is not available in the provided search results, the design principles of glucuronide linkers suggest high stability in plasma. nih.gov The premature release of free MMAE from ADCs in plasma is generally low. researchgate.net

Half-Life and Clearance Kinetics in Animal Models

The half-life and clearance of an ADC are primarily governed by the monoclonal antibody component. However, the payload and linker can also influence these parameters. While free MMAE is cleared rapidly from plasma, its conjugation to an antibody significantly extends its circulation time. nih.govnih.gov

Physiologically-based pharmacokinetic (PBPK) models have been developed to predict the clearance of MMAE-based ADCs in different species, including rats and monkeys. nih.gov These models suggest that the rate of deconjugation of the payload from the ADC may decrease in higher species. nih.gov The clearance of PEGylated substances can also be influenced by the development of anti-PEG antibodies, which can lead to accelerated blood clearance. nih.gov

In mice, while MMAE itself has a short plasma half-life, the ADC would have a much longer half-life, consistent with that of a monoclonal antibody. The clearance of the ADC would occur through pathways typical for antibodies, such as catabolism, as well as through payload-specific clearance mechanisms following deconjugation.

Table 2: Factors Influencing Half-Life and Clearance of MMAE-ADCs in Animal Models

| Factor | Influence on Pharmacokinetics | Citation |

| Antibody Backbone | Primarily determines the long half-life of the ADC | fujifilm.com |

| MMAE Payload | Rapidly cleared when unconjugated | nih.govnih.gov |

| Deconjugation Rate | May decrease in higher species (e.g., monkeys vs. rats) | nih.gov |

| Anti-PEG Antibodies | Can potentially lead to accelerated clearance | nih.gov |

Biodistribution to Target Tissues and Non-Target Organs

The biodistribution of an ADC is intended to be directed by the specificity of the monoclonal antibody for its target antigen on tumor cells. fujifilm.com However, the physicochemical properties of the linker and payload can also affect distribution to non-target organs.

Studies with free MMAE in tumor-bearing mice have shown extensive distribution to highly perfused tissues such as the lung, kidney, heart, liver, and spleen, with tissue-to-plasma area under the concentration curve (AUC) ratios greater than 20. nih.govnih.gov Distribution to poorly perfused tissues like fat, pancreas, skin, bone, and muscle was lower, with tissue-to-plasma AUC ratios ranging from 1.3 to 2.4. nih.govnih.gov Notably, MMAE distribution to the brain is limited. nih.govnih.gov When part of an ADC, the biodistribution of the payload is expected to largely mirror that of the antibody, leading to accumulation in the tumor. The tumor was found to have an 8-fold higher exposure to MMAE compared to plasma in a mouse model. nih.gov

The PEG3 spacer in the linker is designed to improve the solubility and potentially reduce non-specific uptake of the ADC, thereby improving its biodistribution profile.

Table 3: Tissue-to-Plasma AUC Ratios for MMAE in Mice

| Tissue Category | Tissue-to-Plasma AUC Ratio | Citation |

| Highly Perfused Tissues (Lung, Kidney, Heart, Liver, Spleen) | > 20 | nih.govnih.gov |

| Poorly Perfused Tissues (Fat, Pancreas, Skin, Bone, Muscle) | 1.3 - 2.4 | nih.govnih.gov |

| Tumor | 8 | nih.gov |

Prodrug Activation and Metabolite Profile Analysis in Biological Matrices

The this compound construct is a prodrug that requires enzymatic activation to release the cytotoxic MMAE. nih.gov The glucuronide linker is specifically designed to be cleaved by β-glucuronidase, an enzyme that is often present at high concentrations in the tumor microenvironment. nih.gov This targeted activation mechanism is intended to increase the therapeutic index of the ADC by concentrating the release of the active drug at the tumor site. nih.gov

Upon binding of the ADC to the target cell and subsequent internalization, the ADC is trafficked to lysosomes where β-glucuronidase can cleave the glucuronide moiety. This cleavage initiates a self-immolative cascade through the PAB spacer, ultimately liberating free MMAE. Analysis of the metabolite profile in biological matrices would involve detecting the intact ADC, the cleaved linker-payload, and free MMAE. Studies on similar glucuronide prodrugs have demonstrated their efficient conversion to the active drug in the presence of β-glucuronidase. nih.gov The analysis of MMAE and its metabolites in plasma, tissues, and tumors is crucial for understanding the activation process and the resulting exposure to the active cytotoxin. nih.gov

Correlation Between Systemic Exposure and Pharmacodynamic Response in Tumors

The relationship between the systemic exposure of an ADC and the resulting pharmacodynamic effect in the tumor is a cornerstone of its preclinical evaluation. A positive correlation between ADC exposure and tumor growth inhibition is expected. The efficacy of an ADC is dependent on achieving sufficient concentration of the ADC at the tumor site for a sufficient duration to allow for internalization and payload release.

For therapeutic monoclonal antibodies and ADCs, establishing a clear exposure-response relationship can be complex and influenced by various factors. nih.gov However, a higher exposure of the ADC is generally associated with a greater pharmacodynamic response, such as increased apoptosis or decreased proliferation of tumor cells. In preclinical models, this would be measured as a reduction in tumor volume. The relationship between exposure and response helps in defining the therapeutic window of the ADC. Studies with other antibody-based therapies have shown that a positive correlation between drug exposure and efficacy is often observed. nih.govnih.gov For an ADC with a glucuronide linker, the pharmacodynamic response would also be critically dependent on the level of β-glucuronidase activity within the tumor.

Linker Chemistry and Design Principles for Mmae Pab P Glucuronide Peg3 Aminooxy

Design and Optimization of the p-Aminobenzyl (PAB) Self-Immolative Spacer

The p-aminobenzyl (PAB) group, most often in the form of a p-aminobenzyl carbamate (B1207046) (PABC), is a cornerstone of modern ADC linker technology, functioning as a self-immolative spacer. mdpi.comsigutlabs.com This linker component is considered a "gold standard" due to its reliable and well-understood mechanism of action. sigutlabs.com Its primary role is to ensure that the conjugated drug is released in its unmodified, fully active form following the cleavage of an adjacent trigger moiety. iris-biotech.de

The release mechanism is a cascade reaction initiated by the enzymatic cleavage of the trigger, which exposes the amino group of the PAB spacer. iris-biotech.dechemrxiv.org This initiates a spontaneous 1,6-elimination reaction, which proceeds through an unstable p-aza-quinone methide intermediate, leading to the release of carbon dioxide and the free, amine-containing drug. mdpi.comnih.gov This self-immolative process is crucial because it creates physical distance between the cleavage site and the payload, minimizing steric hindrance that could impede enzyme access to the trigger. mdpi.com

Optimization of the PAB spacer involves modulating the kinetics of this self-immolation. Research has shown that the electronic properties of the PAB system significantly influence the rate of drug release. For instance, when the PAB spacer is connected as an ether (PABE) to a phenol-containing payload, the rate of immolation is sensitive to substituents on the phenol (B47542) ring. researchgate.netnih.gov Electron-withdrawing groups can accelerate the fragmentation process, a critical consideration for ensuring that drug release is efficient and occurs in a therapeutically relevant timeframe once the ADC is internalized into the target cell. researchgate.netnih.gov

Role of the p-Glucuronide Moiety as an Enzyme-Sensitive Trigger

The p-glucuronide moiety serves as a highly specific, enzyme-sensitive trigger for drug release. creativebiolabs.netaxispharm.com This linker component is designed to be cleaved by β-glucuronidase, a lysosomal enzyme that is abundant within tumor cells and can also be overexpressed in the tumor microenvironment. creativebiolabs.netmdpi.comnih.gov The linker is exceptionally stable in systemic circulation, where β-glucuronidase activity is low, preventing premature drug release and minimizing off-target toxicity. nih.govbroadpharm.com

Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. researchgate.net The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the glucuronide's glycosidic bond by β-glucuronidase. creativebiolabs.netresearchgate.net This cleavage event is the initiating step that unmasks the PAB spacer, triggering the self-immolation cascade and subsequent release of the cytotoxic payload. mdpi.comresearchgate.net

A significant advantage of the glucuronide linker is its hydrophilic nature. creativebiolabs.netmdpi.comnih.gov This property helps to counteract the hydrophobicity of many potent payloads like auristatins, reducing the tendency for the ADC to aggregate. nih.gov Glucuronide-linked conjugates have been shown to exhibit minimal aggregation compared to some dipeptide-linked conjugates, which can enhance their stability and in vivo performance. nih.gov

The efficiency of drug release is dependent on the ability of β-glucuronidase to recognize and hydrolyze the glucuronide trigger. The catalytic mechanism involves a glutamic acid residue in the enzyme's active site that protonates the glycosidic oxygen, leading to the release of the aglycone (the linker-payload portion) via a transition state. nih.gov

Characterization and Impact of the PEG3 Spacer

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, specifically a triethylene glycol (PEG3) unit, is a strategic design choice to fine-tune the physicochemical properties of the ADC. medchemexpress.comrsc.org PEG is a flexible, hydrophilic, and biocompatible polymer recognized as safe by the FDA. molecularcloud.org In ADC linkers, short, monodisperse PEG units are used to impart specific benefits without the complexities of polydisperse polymers. rsc.orgmolecularcloud.org

The PEG spacer acts as a "hydrophilicity reservoir," forming a hydration shell that masks the hydrophobic nature of the payload. molecularcloud.orgresearchgate.netnih.gov This enhanced solubility and stability can prevent aggregation, even at higher DARs, and ensures the ADC remains a stable, monomeric species. molecularcloud.orgsigmaaldrich.com The improved solubility facilitates conjugation reactions, often reducing the need for organic co-solvents that could potentially denature the antibody. rsc.org

PEGylation is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules. tandfonline.com The hydrophilic PEG chain can prolong the circulation half-life of an ADC by creating a shield that reduces non-specific uptake and clearance by the reticuloendothelial system. molecularcloud.orgsigmaaldrich.com Studies have demonstrated that increasing the length of the PEG spacer in ADCs can lead to slower plasma clearance. sigmaaldrich.com

Table 1: Effect of PEG Spacer Length on Bioconjugate Properties

| Property | PEG2 | PEG3 | PEG4 | PEG6 | PEG12 | Finding |

| Hydrophilicity (logD) | -1.95 | - | - | - | -2.22 | Hydrophilicity increases with spacer length. nih.gov |

| Serum Stability (T1/2) | 246±4 min | - | - | 584±20 min | - | Serum stability tends to increase with spacer length (up to PEG6). nih.gov |

| Binding Affinity (IC50, nM) | 3.1±0.2 | 3.9±0.3 | 5.4±0.4 | 5.8±0.3 | - | Minor differences in binding affinity for short PEG spacers. nih.gov |

| Liver Uptake | - | Lowered | - | - | - | The PEG3 conjugate showed lower liver uptake in one study. nih.gov |

| Plasma Clearance | High | - | Stabilized | Stabilized | Stabilized | Clearance is high with no/short PEGs and stabilizes with PEG8 or longer. sigmaaldrich.com |

Utility and Reactivity of the Aminooxy Functional Group for Bioconjugation

The terminal aminooxy group (–O-NH₂) is a highly useful and reactive functional handle for the covalent attachment of the drug-linker complex to a modified antibody. biotium.com This group participates in a bioorthogonal reaction known as oxime ligation, where it reacts chemoselectively with an aldehyde or ketone group. biotium.comnih.govrsc.org These carbonyl groups can be introduced into an antibody through mild periodate (B1199274) oxidation of its carbohydrate domains or by other protein modification techniques.

The aminooxy group is a stronger nucleophile than a corresponding amine due to the "alpha effect," where the adjacent oxygen atom enhances its reactivity. acs.orgnih.gov The resulting oxime bond (–O–N=C) is significantly more stable than the hydrazone bond formed from the reaction of hydrazides with carbonyls, making it ideal for creating robust ADCs. biotium.com The reaction is fast, highly chemoselective, and proceeds under mild aqueous conditions, which preserves the integrity of the antibody. biotium.comnih.gov

The high reactivity of the aminooxy group also presents a challenge during the synthesis of the complex linker-payload. To manage this, the aminooxy group can be protected during synthesis, for example, as an Fmoc-protected derivative (Fmoc-Aoa). nih.govrsc.org This protecting group is stable during other synthetic steps and can be removed just prior to the final conjugation step, allowing for "on-demand" bioconjugation. nih.gov This strategy expands the utility of oxime ligation, making it a versatile and reliable method for the construction of complex bioconjugates. rsc.org

Linker Stability in Biological Environments

The stability of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, balancing the need for stability in systemic circulation with efficient cleavage at the target site. sigutlabs.comresearchgate.net The MMAE-PAB(p-glucuronide)-PEG3-aminooxy linker is a multi-component system designed to achieve this balance through the distinct properties of its constituents.

The β-glucuronide moiety is a key component that confers high stability in plasma. nih.govmdpi.com This hydrophilic sugar-based linker is resistant to cleavage in general circulation but is specifically designed to be hydrolyzed by β-glucuronidase. sigutlabs.comcreative-biolabs.com This enzyme is abundant within the lysosomes of cells and can be overexpressed in the microenvironment of some tumors, providing a mechanism for targeted drug release upon internalization of the ADC into cancer cells. nih.govmdpi.comcreative-biolabs.com The hydrophilicity of the glucuronide group also helps to improve the solubility of the ADC and can reduce the aggregation often caused by hydrophobic drugs and linkers. nih.govmdpi.comcreative-biolabs.com

Following the enzymatic removal of the glucuronic acid, the p-aminobenzyl carbamate (PAB) unit acts as a self-immolative spacer. mdpi.com Once the glucuronide is cleaved, the PAB linker undergoes a rapid, spontaneous 1,6-elimination reaction to release the active MMAE payload. mdpi.com While the Val-Cit-PABC linker system has shown susceptibility to premature cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, the glucuronide-PAB system is generally considered stable in circulation. mdpi.comnih.govmdpi.com The stability of this self-immolative unit is crucial to prevent off-target toxicity.

Finally, the oxime bond, which connects the entire linker-drug construct to the antibody, provides a highly stable covalent attachment. mdpi.comnih.gov Studies comparing the hydrolytic stability of various carbon-nitrogen double bonds have shown that oximes are significantly more resistant to cleavage under physiological conditions than hydrazones. nih.govscispace.com For example, at a neutral pD of 7.0, the rate constant for oxime hydrolysis was found to be nearly 1000-fold lower than that for simple hydrazones, with a half-life of days versus hours. nih.gov This robust stability ensures the integrity of the ADC in the bloodstream, which is essential for its safe and effective delivery to the target cells. nih.govsigutlabs.com

Table 2: Comparative Stability of Linker Components

| Linker Component | Environment | Stability/Cleavage Mechanism | Sources |

|---|---|---|---|

| β-Glucuronide | Plasma/Systemic Circulation | High stability, resistant to hydrolysis. | nih.govmdpi.comcreative-biolabs.com |

| Tumor/Lysosomes | Cleaved by β-glucuronidase, an enzyme abundant in lysosomes and some tumor microenvironments. | sigutlabs.comnih.govcreative-biolabs.com | |

| PAB Spacer | Post-Glucuronide Cleavage | Unstable; undergoes rapid self-immolation to release the drug. | mdpi.com |

| Rodent Plasma (Val-Cit-PABC) | Susceptible to premature cleavage by carboxylesterase 1C (Ces1C). | nih.govmdpi.comresearchgate.net | |

| Oxime Bond | Physiological Conditions (pH ~7.4) | High hydrolytic stability, significantly more stable than hydrazone linkages. | mdpi.comnih.govscispace.com |

| Acidic Conditions | Cleavage can occur under acidic reflux, but is very stable in physiological environments. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Monomethyl auristatin E (MMAE) |

| p-aminobenzyl carbamate (PAB) |

| Polyethylene glycol (PEG) |

| Valine-Citrulline (Val-Cit) |

Applications in Targeted Drug Delivery and Conjugate Systems

Integration into Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of biopharmaceuticals that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. Current time information in Brussels, BE.researchgate.netfujifilm.com The effectiveness and safety of an ADC are critically dependent on the properties of its three main components: the antibody, the cytotoxic payload, and the linker connecting them. fujifilm.comnih.gov The MMAE-PAB(p-glucuronide)-PEG3-aminooxy construct is specifically designed to serve as an advanced payload-linker system for creating next-generation ADCs.

The terminal aminooxy group on the this compound linker enables a specific and controlled method of attachment to an antibody. nih.govnih.gov A primary strategy for this conjugation is through oxime ligation, which involves a reaction between the aminooxy group and a carbonyl group (an aldehyde or ketone). nih.govnih.gov

A common method to introduce aldehyde groups onto an antibody for this purpose is the mild oxidation of the carbohydrate moieties naturally present in the Fc region of immunoglobulins (IgGs). nih.govnih.gov This process typically uses a reagent like sodium periodate (B1199274) to selectively cleave the vicinal diols of the sugar residues, generating reactive aldehyde groups. nih.govnih.gov The aminooxy-functionalized linker-drug can then react with these aldehydes to form a stable oxime bond. nih.govnih.gov This site-specific conjugation approach offers a reliable way to attach the drug-linker to the antibody without disrupting the protein's primary amino acid sequence. nih.gov

Key Features of Aminooxy Conjugation:

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Oxime Ligation | nih.govnih.gov |

| Antibody Modification | Periodate oxidation of Fc-glycans to generate aldehyde groups. | nih.govnih.gov |

| Linker Functional Group | Aminooxy (-ONH2) | medchemexpress.comcaltagmedsystems.co.uk |

| Resulting Bond | Stable Oxime Bond (-O-N=CH-) | nih.govnih.gov |

| Advantage | Site-specific conjugation away from the antigen-binding sites. | nih.gov |

The method of conjugation significantly influences the homogeneity of the final ADC product. Traditional conjugation methods that target native lysine (B10760008) or cysteine residues on the antibody result in heterogeneous mixtures. nih.govrsc.org These mixtures contain a wide distribution of ADCs with varying numbers of drug molecules attached at different locations, each possessing distinct pharmacological properties, which can complicate development and characterization. nih.govrsc.org

In contrast, site-selective conjugation strategies, such as the oxime ligation enabled by the aminooxy linker, lead to the production of homogeneous ADCs. rsc.orgmdpi.com By controlling the location of conjugation (e.g., at the Fc-glycan sites), it is possible to produce a uniform population of ADCs with a consistent drug-to-antibody ratio (DAR). acrobiosystems.com Homogeneous ADCs exhibit improved pharmacological profiles, predictable pharmacokinetics, and a better-defined therapeutic window compared to their heterogeneous counterparts. researchgate.netrsc.orgmdpi.com The development of such site-specific methods is considered a crucial advance in creating safer and more effective ADC therapeutics. rsc.orgnih.gov

| ADC Type | Production Method | Key Characteristics | Source |

| Heterogeneous | Stochastic conjugation to native lysines or cysteines. | Variable Drug-to-Antibody Ratios (DARs); mixture of species with different properties. | nih.govrsc.org |

| Homogeneous | Site-selective conjugation (e.g., via engineered cysteines, unnatural amino acids, or glycan modification with oxime ligation). | Uniform DAR; improved pharmacokinetics and therapeutic index. | rsc.orgmdpi.comacrobiosystems.com |

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly affects both potency and safety. nih.gov An insufficient DAR may lead to reduced efficacy, while an excessively high DAR can result in poor pharmacokinetics and increased off-target toxicity. nih.gov